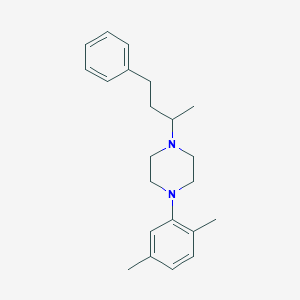![molecular formula C13H25N3O2 B5236277 N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, also known as PBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation through the stabilization of protein intermediates. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to interact with the hydrophobic regions of proteins, preventing them from aggregating into amyloid fibrils. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been shown to modulate the activity of chaperone proteins, which play a key role in protein folding and degradation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, modulation of chaperone protein activity, and the induction of autophagy. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide in lab experiments is its ability to inhibit protein aggregation, which is a common problem in many biochemical assays. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is its potential toxicity, which may limit its use in certain experimental systems. Additionally, the mechanism of action of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, including the development of more potent and selective inhibitors of protein aggregation, the investigation of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide's potential as a therapeutic agent for neurodegenerative diseases, and the exploration of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide's effects on other biological processes such as autophagy and protein degradation. Additionally, the use of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide in combination with other compounds may provide new insights into the mechanisms of protein misfolding and aggregation.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide involves the reaction between tert-butyl 2-oxoacetate and 2-(1-propylbutylidene) hydrazinecarboxamide in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is as a tool for studying protein misfolding and aggregation. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been investigated for its potential as a drug candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-6-8-10(9-7-2)15-16-12(18)11(17)14-13(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCFVDKTILQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC(C)(C)C)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)




![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)